3.1x More Potent hCA IX Inhibition Versus Clinical Benchmark SLC-0111 with Comparable hCA XII Activity
In a stopped-flow CO2 hydrase assay, hCAXII-IN-2 (compound 5i) demonstrated an hCA IX Ki of 14.7 nM, representing a 3.1-fold improvement over the clinical-stage ureido-substituted benzenesulfonamide SLC-0111 (hCA IX Ki = 45.0 nM) [1]. For the hCA XII isoform, hCAXII-IN-2 exhibited a Ki of 5.9 nM, which is comparable to SLC-0111's Ki of 4.5 nM [1]. Notably, hCAXII-IN-2 displayed no measurable inhibition of off-target hCA I and hCA II isoforms up to 100 µM, whereas SLC-0111 inhibited hCA I with a Ki of 5080 nM and hCA II with a Ki of 960 nM [1]. This yields a hCA XII/hCA II selectivity ratio exceeding 16,949 for hCAXII-IN-2, compared to approximately 213 for SLC-0111, representing a >79-fold improvement in selectivity against the widely expressed cytosolic isoform [1].
| Evidence Dimension | hCA IX inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 14.7 nM |
| Comparator Or Baseline | SLC-0111: 45.0 nM |
| Quantified Difference | 3.1-fold improvement (hCAXII-IN-2 more potent) |
| Conditions | Stopped-flow CO2 hydrase assay, 6 h incubation, mean of three experiments ±5-10% error |
Why This Matters
Superior hCA IX potency combined with comparable hCA XII activity and markedly higher selectivity over off-target isoforms makes hCAXII-IN-2 a more precise tool for dissecting CA IX/XII-dependent tumor biology with reduced confounding cytosolic CA inhibition.
- [1] El-Damasy AK, Kim HJ, Park JW, et al. Discovery of new 6-ureido/amidocoumarins as highly potent and selective inhibitors for the tumour-relevant carbonic anhydrases IX and XII. J Enzyme Inhib Med Chem. 2023;38(1):2154603. Table 1. View Source
